

# Confirming the Structure of 1-Boc-4-carboxymethyl piperazine: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Boc-4-carboxymethyl piperazine

Cat. No.: B130021

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For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and development of new chemical entities. This guide provides a comparative analysis of the analytical data used to confirm the structure of **1-Boc-4-carboxymethyl piperazine**, a bifunctional linker commonly used in medicinal chemistry. This guide presents available experimental data and detailed protocols to aid in its characterization.

## Comparison of Analytical Data

The structural confirmation of **1-Boc-4-carboxymethyl piperazine** relies on a combination of techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a summary of key analytical data for the target molecule and a related compound for comparison.

Compound Name	Molecular Formula	Molecular Weight ( g/mol )	1H NMR Data (CDCl3, δ ppm)	Mass Spectrometry Data (m/z)
1-Boc-4-carboxymethyl piperazine	C <sub>11</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>	244.29	Data not explicitly available in sources. Expected signals: ~3.4-3.6 (t, 4H, piperazine CH <sub>2</sub> ), ~2.4-2.6 (t, 4H, piperazine CH <sub>2</sub> ), ~3.2 (s, 2H, carboxymethyl CH <sub>2</sub> ), 1.46 (s, 9H, Boc CH <sub>3</sub> ).	Calculated: 244.29, Observed: 145.1 [M-Boc+H] <sup>+</sup>
1-Boc-piperazine (for comparison)	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	186.25	3.39 (t, J=5.1 Hz, 4H), 2.78 (t, J=5.1 Hz, 4H), 1.44 (s, 9H)	Not specified

Note: The 1H NMR data for **1-Boc-4-carboxymethyl piperazine** is an educated estimation based on the structure and data for similar compounds, as specific experimental values were not found in the searched literature.

## Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural confirmation are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton environment of the molecule, confirming the presence of the Boc group, the piperazine ring, and the carboxymethyl group.

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Acquire a  $^1\text{H}$  NMR spectrum using a standard single-pulse sequence.
- Integrate the resulting peaks to determine the relative number of protons for each signal.
- Analyze the chemical shifts ( $\delta$ ) and coupling constants ( $J$ ) to assign the protons to the molecular structure.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight of the compound and identify characteristic fragments.

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Filter the solution through a 0.22  $\mu\text{m}$  syringe filter if any particulate matter is present.

LC-MS Conditions:

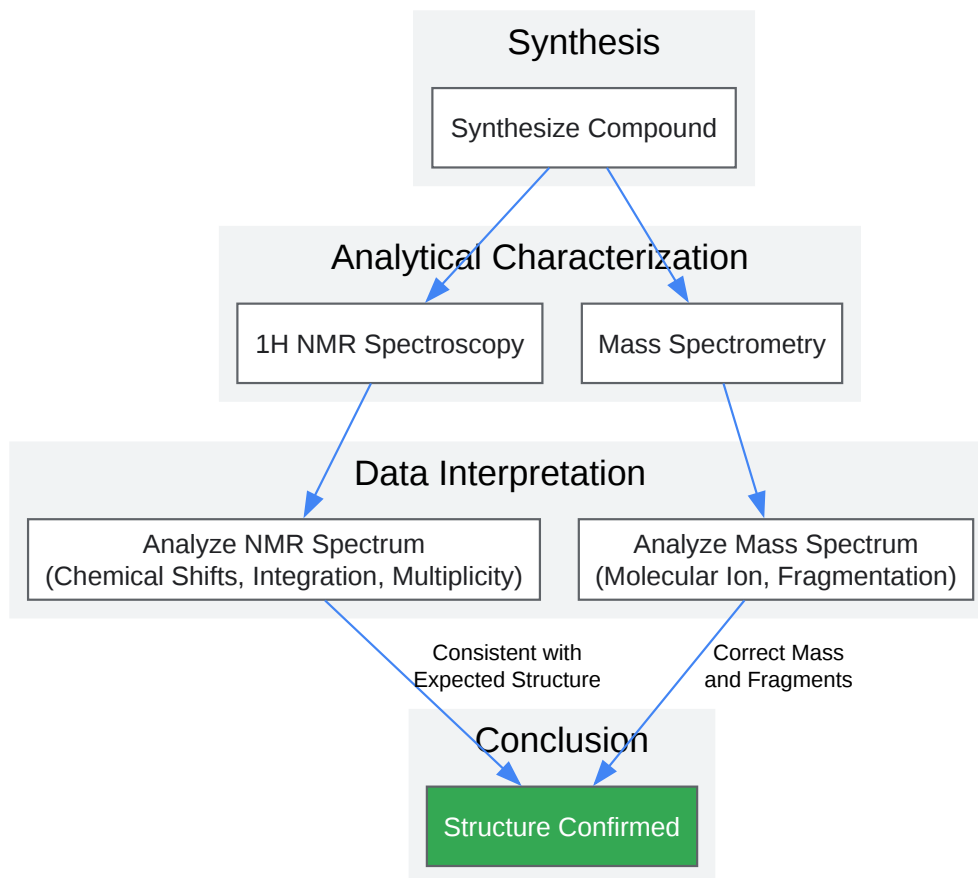
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is common.

- Ionization Mode: Electrospray Ionization in positive mode (ESI+) is generally suitable for this compound.
- Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
- Data Analysis: The resulting mass spectrum is analyzed to find the molecular ion peak ( $[M+H]^+$ ) and any significant fragment ions. For **1-Boc-4-carboxymethyl piperazine**, a characteristic fragment is the loss of the Boc group ( $[M-Boc+H]^+$ ).

## Visualizing the Confirmation Workflow

The logical flow for confirming the structure of a synthesized molecule like **1-Boc-4-carboxymethyl piperazine** can be represented as follows:

## Workflow for Structural Confirmation of 1-Boc-4-carboxymethyl piperazine



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Caption: Workflow for the structural confirmation of **1-Boc-4-carboxymethyl piperazine**.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)